N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide is a synthetic thiazolidinone derivative characterized by:
- A 2,3-dihydrothiophene 1,1-dioxide moiety (sulfone-functionalized heterocycle).
- A propanamide linker connecting the dihydrothiophene and thiazolidinone units.
- A (5Z)-2,4-dioxo-1,3-thiazolidin-3-yl core with a (2E)-3-phenylprop-2-en-1-ylidene substituent at position 3.
The compound’s stereochemistry is critical: the 5Z configuration of the thiazolidinone’s exocyclic double bond and the 2E configuration of the phenylpropenylidene group create a conjugated system that may influence electronic properties and biological interactions . Structural confirmation of similar compounds (e.g., via X-ray crystallography using SHELXL ) highlights the importance of stereochemical precision in such derivatives.
Properties
Molecular Formula |
C19H18N2O5S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H18N2O5S2/c22-17(20-15-10-12-28(25,26)13-15)9-11-21-18(23)16(27-19(21)24)8-4-7-14-5-2-1-3-6-14/h1-8,10,12,15H,9,11,13H2,(H,20,22)/b7-4+,16-8- |
InChI Key |
GHCMOMYPQOKBBV-QSJINSDNSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxido-dihydrothiophene ring, followed by the formation of the thiazolidinyl-propanamide moiety. Common reagents used in these reactions include sulfur dioxide, thiophene derivatives, and various amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Biological Activity
The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Structural Information
The compound's structure can be represented by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O5S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide |
| InChI Key | GHCMOMYPQOKBBV-QSJINSDNSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of a dioxido-dihydrothiophene ring and a thiazolidinyl-propanamide moiety. Key reagents include sulfur dioxide and various amides under controlled conditions to ensure high yield and purity .
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects such as anti-inflammatory and anticancer activities .
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against several types of cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Another study demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .
- Antimicrobial Properties : Research has also shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential application as an antibiotic agent .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds for context:
Comparison with Similar Compounds
Core Structural Features
The target compound shares a thiazolidinone core (2,4-dioxo-1,3-thiazolidin-3-yl) with several analogs, but its substituents and stereochemistry distinguish it:
Key Observations :
- Sulfone vs. Thioamide : The target’s sulfone group (1,1-dioxido) enhances polarity compared to thioamide (C=S) analogs .
- Aromatic Substitutions : The (2E)-3-phenylprop-2-en-1-ylidene group provides extended conjugation, differing from chlorophenyl or thiophenyl substituents.
- Linker Diversity : The propanamide linker in the target contrasts with cyanamide or sulfamoylphenyl linkers in analogs.
Computational Similarity Analysis
Studies using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints ) suggest that minor structural changes in thiazolidinones significantly impact bioactivity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
